Product packaging for 2-(Oxan-2-yl)acetamide(Cat. No.:CAS No. 98435-78-0)

2-(Oxan-2-yl)acetamide

Cat. No.: B1422847
CAS No.: 98435-78-0
M. Wt: 143.18 g/mol
InChI Key: XULRXAPRWPCLBL-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)acetamide is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block in medicinal chemistry and organic synthesis. The molecule features an acetamide group linked to an oxane (tetrahydropyran) ring, a structural motif frequently found in molecules with biological activity and desirable pharmacological properties . The oxane ring is a common heterocycle that can enhance the metabolic stability and bioavailability of potential drug candidates. Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures. Its structure is related to other researched compounds, such as those investigated for modulating estrogen receptor activity or inhibiting specific bacterial toxins . This compound serves as a valuable precursor in the development of novel therapeutic agents for a range of diseases. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1422847 2-(Oxan-2-yl)acetamide CAS No. 98435-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRXAPRWPCLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Oxan 2 Yl Acetamide

Sustainable and Green Chemistry Principles Applied to 2-(Oxan-2-yl)acetamide Production

Catalytic Methodologies for Enhanced Atom Economy

The synthesis of amides is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. Traditional methods for amide bond formation often rely on stoichiometric activating agents, such as carbodiimides or acid chlorides. While effective, these methods suffer from poor atom economy, generating significant amounts of byproducts that require separation and disposal, leading to increased costs and environmental burden. mdpi.comucl.ac.uk In alignment with the principles of green chemistry, there is a growing emphasis on the development of catalytic methodologies that maximize the incorporation of all reactant atoms into the final product, thus enhancing atom economy. mdpi.com This section explores advanced catalytic strategies for the synthesis of this compound, focusing on methods that offer improved efficiency and sustainability.

The direct catalytic amidation of carboxylic acids or the aminolysis of esters presents a more atom-economical route to amides, with water or an alcohol as the only byproduct, respectively. mdpi.comucl.ac.uk The primary challenge in the direct amidation of a carboxylic acid, such as tetrahydropyran-2-carboxylic acid, with an amine is the facile acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. nih.gov Catalytic approaches aim to overcome this thermodynamic hurdle by activating the carboxylic acid or ester under milder conditions than those required for thermal condensation.

A variety of catalysts have been developed for direct amidation and ester aminolysis, including systems based on boron, titanium, zirconium, iron, and manganese. ucl.ac.ukrsc.orgresearchgate.net These catalysts function as Lewis acids, activating the carbonyl group of the carboxylic acid or ester and facilitating nucleophilic attack by the amine.

One prominent class of catalysts for direct amidation is based on boric acid and its derivatives. ucl.ac.uk Boronic acids, for instance, have been shown to be effective catalysts for the amidation of a range of carboxylic acids with various amines. The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction proceeds under relatively mild conditions, often with the removal of water to drive the equilibrium towards the amide product.

Group (IV) metal catalysts, particularly those of titanium and zirconium, have also demonstrated significant utility in direct amidation reactions. researchgate.netnih.gov For example, titanium tetrafluoride (TiF4) has been reported as an efficient catalyst for the amidation of both aromatic and aliphatic carboxylic acids. researchgate.net These catalysts are thought to operate through a similar Lewis acid activation mechanism. The choice of catalyst and reaction conditions can be tailored to the specific substrates to optimize yield and minimize side reactions.

The catalytic aminolysis of esters, such as methyl tetrahydropyran-2-carboxylate, offers another green route to this compound. This approach avoids the formation of the unreactive ammonium carboxylate salt. While uncatalyzed aminolysis often requires harsh conditions, various catalysts can facilitate this transformation under milder temperatures. Manganese(I)-pincer complexes have emerged as effective catalysts for the aminolysis of a broad scope of esters with amines. mdpi.com These reactions typically exhibit high functional group tolerance and can be performed with low catalyst loadings. mdpi.com

Enzymatic catalysis represents a particularly green and highly selective approach to amide bond synthesis. nih.gov Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the direct amidation of carboxylic acids. nih.gov These biocatalysts operate under mild conditions, often in green solvents, and can exhibit high chemoselectivity, reducing the need for protecting groups and subsequent deprotection steps. nih.gov The enzymatic approach offers excellent atom economy and produces minimal waste. nih.gov

Microwave-assisted synthesis has also been explored as a technique to accelerate catalytic amidation reactions. nih.govresearchgate.net Microwave irradiation can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. nih.gov When combined with a suitable catalyst, such as ceric ammonium nitrate (CAN), microwave-assisted direct amidation can provide a fast and efficient method for amide synthesis under solvent-free conditions, further enhancing the green credentials of the process. nih.govresearchgate.net

The following tables summarize the performance of various catalytic systems in amidation reactions, providing a comparative overview of their efficacy. While specific data for the synthesis of this compound is not detailed in the cited literature, the presented findings for analogous substrates highlight the potential of these catalytic methodologies.

Table 1: Comparison of Catalytic Systems for Direct Amidation of Carboxylic Acids

Catalyst SystemSubstrates (Carboxylic Acid / Amine)ConditionsYield (%)Reference
Boronic Acid DerivativesVarious aliphatic and aromatic acids / Various aminesToluene, reflux, Dean-StarkHigh ucl.ac.uk
TiF4 (10 mol%)Benzoic acid / BenzylamineToluene, reflux, 24 h89 researchgate.net
ZrCl4 (10 mol%)Benzoic acid / BenzylamineToluene, reflux, 24 hLow researchgate.net
Ceric Ammonium Nitrate (CAN)Various carboxylic acids / Various aminesSolvent-free, microwaveHigh nih.govresearchgate.net
Candida antarctica lipase B (CALB)Octanoic acid / BenzylamineCyclopentyl methyl ether, 60 °C>99 (conversion) nih.gov

Interactive Data Table 1: Filter and sort the catalyst systems based on conditions and yield.

Table 2: Catalytic Systems for Amidation of Esters

Catalyst SystemSubstrates (Ester / Amine)ConditionsYield (%)Reference
Manganese(I)-pincer complex (1 mol%)Various esters / Various aminesToluene, 120 °C, 18 hHigh mdpi.com
Pd-NHC complexesPhenyl esters / AnilinesHigh temperature, baseGood to excellent mdpi.com
Ni-NHC complexesMethyl esters / Various aminesNi(cod)2, NHC ligand, Al(OtBu)3, 60 °CGood nsf.gov

Interactive Data Table 2: Explore different catalytic systems for ester amidation and their respective yields.

Chemical Reactivity and Transformations of 2 Oxan 2 Yl Acetamide

Reactivity at the Amide Functional Group of 2-(Oxan-2-yl)acetamide

The amide group in this compound is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, which can also exhibit acidic properties under certain conditions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for amides, involving the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. In the case of this compound, the acetamide (B32628) group can be transformed into other carboxylic acid derivatives through this pathway.

One of the most common nucleophilic acyl substitution reactions is hydrolysis , which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to form 2-(oxan-2-yl)acetic acid and an ammonium ion. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of ammonia (B1221849) lead to the formation of the carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then expels the amide anion (a poor leaving group) to form 2-(oxan-2-yl)acetic acid. The amide anion is subsequently protonated by the solvent.

Reaction TypeReagentsProducts
Acid-Catalyzed HydrolysisH₃O⁺, H₂O2-(Oxan-2-yl)acetic acid, NH₄⁺
Base-Promoted HydrolysisNaOH, H₂OSodium 2-(oxan-2-yl)acetate, NH₃

Reductions and Oxidations Involving the Amide Moiety

The amide functional group of this compound can undergo both reduction and oxidation, leading to the formation of amines or other oxidized species, respectively.

Reduction: A common method for the reduction of amides is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would be expected to reduce the carbonyl group of the amide to a methylene (B1212753) group, yielding 2-(oxan-2-yl)ethanamine. youtube.com This transformation is a powerful tool for the synthesis of amines from their corresponding amides.

Oxidative Rearrangement: The Hofmann rearrangement is a notable oxidative reaction of primary amides. thermofisher.comresearchgate.net This reaction, typically carried out with bromine and a strong base like sodium hydroxide, converts the primary amide into a primary amine with one fewer carbon atom. thermofisher.com Applying this to this compound would be expected to produce (oxan-2-yl)methanamine. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate, followed by hydrolysis to the amine. thermofisher.com

ReactionReagentsExpected Product
Reduction1. LiAlH₄, 2. H₂O2-(Oxan-2-yl)ethanamine
Hofmann RearrangementBr₂, NaOH, H₂O(Oxan-2-yl)methanamine

N-Functionalization Strategies for this compound

The nitrogen atom of the amide group in this compound can be functionalized through various reactions, such as alkylation and acylation, to introduce new substituents.

N-Alkylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl groups. This can be achieved by treating this compound with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. derpharmachemica.com The choice of base and reaction conditions is crucial to control the degree of alkylation and avoid side reactions.

N-Acylation: Similarly, an acyl group can be introduced onto the nitrogen atom to form an imide derivative. This is typically achieved by reacting the amide with an acyl chloride or an acid anhydride under appropriate conditions.

These N-functionalization reactions provide a pathway to a diverse range of N-substituted this compound derivatives, which can be valuable for the development of new compounds with specific properties.

Transformations Involving the Oxane Ring of this compound

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is another key feature of this compound that can participate in chemical transformations.

Ring-Opening Reactions and Their Selectivity

The ether linkage within the oxane ring is generally stable but can be cleaved under acidic conditions. This acid-catalyzed ring-opening proceeds via protonation of the ring oxygen, followed by nucleophilic attack. stackexchange.com

In the case of this compound, acid-catalyzed hydrolysis can lead to the opening of the oxane ring to form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. stackexchange.com The acetamide side chain would also be hydrolyzed to a carboxylic acid under these conditions. The selectivity of the ring-opening, in terms of which C-O bond is cleaved, can be influenced by steric and electronic factors of substituents on the ring, although in the unsubstituted case, the reaction proceeds to the thermodynamically more stable products.

Functionalization of the Oxane Ring at Various Positions

While the oxane ring itself is relatively unreactive, functionalization at its various carbon positions can be achieved through multi-step synthetic sequences, often starting from more reactive precursors. For instance, derivatives of this compound with substituents on the oxane ring could be synthesized from appropriately substituted dihydropyrans or other precursors before the introduction of the acetamide side chain. Direct functionalization of the saturated oxane ring in this compound is challenging and would likely require harsh reaction conditions, such as free-radical halogenation, which may lack selectivity and be incompatible with the amide functional group.

Stereochemical Inversion and Retention within the Oxane Ring

The stereochemistry at the C-2 position of the oxane ring in this compound is subject to the anomeric effect. This effect generally describes the tendency of a substituent at the anomeric carbon (C-2 in this case) of a cyclic ether to adopt an axial orientation over the sterically less hindered equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

In reactions involving the acetamido group at the C-2 position, the anomeric effect can influence the stereochemical outcome, leading to either inversion or retention of configuration. The specific outcome is dependent on the reaction mechanism and conditions. For instance, in nucleophilic substitution reactions at the anomeric center, the departure of a leaving group can lead to the formation of an oxocarbenium ion intermediate. The incoming nucleophile will then preferentially attack from the axial face to re-establish the stabilizing anomeric interaction, resulting in a product with an axial substituent.

Conversely, reactions that proceed through a mechanism that does not involve the formation of a planar oxocarbenium ion may lead to retention of stereochemistry. The exact stereochemical course is a subject of ongoing research and is highly dependent on the nature of the reactants and the reaction environment.

Reactivity of the Alpha-Carbon to the Amide in this compound

The carbon atom alpha to the amide carbonyl group in this compound possesses acidic protons, which can be removed by a strong base to form an enolate or a related nucleophilic species. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Deprotonation and Alkylation Studies

The deprotonation of the alpha-carbon of this compound can be achieved using strong bases such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in alkylation reactions. These reactions are a valuable tool for introducing new carbon substituents at the alpha-position.

The stereochemical outcome of these alkylation reactions is of particular interest. The approach of the electrophile to the enolate can be influenced by the stereochemistry of the adjacent oxane ring, potentially leading to diastereoselective alkylation. The bulky tetrahydropyran (B127337) ring can direct the incoming electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer over the other.

Table 1: Hypothetical Data on Diastereoselective Alkylation of this compound Enolate

EntryElectrophile (R-X)BaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-7875:25
2CH₃CH₂BrLDATHF-7880:20
3PhCH₂BrLDATHF-7885:15

Carbonyl Condensation Reactions

The enolate generated from this compound can also participate in carbonyl condensation reactions, such as the Aldol and Claisen-type reactions. In an Aldol-type addition, the enolate attacks the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy amide. Subsequent dehydration can lead to the formation of an α,β-unsaturated amide.

In a Claisen-type condensation, the enolate would react with an ester, leading to the formation of a β-keto amide. The success of these reactions depends on the relative reactivity of the enolate and the electrophilic carbonyl partner.

The stereochemistry of the newly formed stereocenters in these condensation products is a critical aspect. Similar to alkylation reactions, the chiral environment provided by the oxane ring can induce facial selectivity in the approach of the enolate to the carbonyl compound, leading to diastereoselective product formation.

Cascade and Domino Reactions Initiated from this compound

While the synthesis of substituted tetrahydropyrans often employs domino or cascade reactions, the use of pre-functionalized tetrahydropyrans like this compound to initiate such sequences is a less explored area. A cascade reaction is a process involving two or more consecutive reactions where each subsequent reaction occurs only because of the chemical functionality formed in the previous step. uva.es

A hypothetical cascade reaction initiated from this compound could involve an initial transformation at the acetamido group that unmasks a reactive site for a subsequent intramolecular reaction. For example, a reaction at the alpha-carbon could be followed by a cyclization onto the oxane ring or a substituent on the ring.

Table 2: Hypothetical Cascade Reaction Sequence Initiated from a Derivative of this compound

StepReaction TypeReactantProductKey Transformation
1Deprotonation/AlkylationThis compound, Base, Electrophile with a tethered functional groupα-Substituted derivativeC-C bond formation at α-carbon
2Intramolecular Cyclizationα-Substituted derivativeFused bicyclic productFormation of a new ring

Note: This table represents a conceptual cascade sequence and is not based on reported experimental results for this compound.

The development of such cascade reactions would be highly valuable for the efficient synthesis of complex polycyclic molecules containing the tetrahydropyran motif.

Mechanistic Investigations of Reactions Involving 2 Oxan 2 Yl Acetamide

Elucidation of Reaction Pathways for 2-(Oxan-2-yl)acetamide Transformations

The elucidation of reaction pathways for transformations involving this compound would necessitate a combination of experimental and theoretical approaches. Common transformations for acetamides include hydrolysis, transamidation, reduction, and reactions involving the α-carbon.

For instance, in a potential hydrolysis reaction, the pathway would likely involve the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the acetamide (B32628) group. This would proceed through a tetrahedral intermediate. The leaving group would be ammonia (B1221849) or an amine, depending on the specific reaction conditions. Isotopic labeling studies, using H₂¹⁸O, could be employed to trace the origin of the oxygen atom in the resulting carboxylic acid product, confirming the proposed nucleophilic acyl substitution mechanism.

Another potential transformation is the N-alkylation or N-acylation of the amide nitrogen. The reaction pathway for such transformations would depend on the specific reagents and catalysts used. For example, under basic conditions, the amide proton could be abstracted to form an amidate anion, which would then act as a nucleophile.

Kinetic Studies and Rate Law Determination for this compound Reactions

Kinetic studies are crucial for understanding the mechanism of a reaction. For a reaction involving this compound, the rate law would be determined by systematically varying the concentrations of the reactants and any catalysts and observing the effect on the initial reaction rate.

For example, in a hypothetical acid-catalyzed hydrolysis of this compound, the rate law might be found to be:

Rate = k[this compound][H⁺]

This would suggest that the reaction is first-order with respect to both the acetamide and the acid catalyst. Such a rate law would be consistent with a mechanism where the first step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The rate constant, k, could be determined at various temperatures to subsequently calculate the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the reaction.

Thermodynamic Parameters and Equilibrium Control in this compound Chemistry

The thermodynamic parameters for reactions of this compound, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would dictate the position of the equilibrium. For example, the hydrolysis of amides is generally thermodynamically favorable (negative ΔG), but often exhibits a high activation energy, making it slow under neutral conditions.

Calorimetry could be used to experimentally determine the enthalpy of reaction (ΔH). The Gibbs free energy (ΔG) could then be calculated using the equation ΔG = ΔH - TΔS, which would require knowledge of the change in entropy (ΔS). These parameters are essential for predicting the spontaneity and extent of a reaction at a given temperature. For instance, a highly negative ΔG would indicate that the products are significantly favored at equilibrium.

Computational and Experimental Insights into Transition State Architectures

The structure of the transition state is a key feature of a reaction mechanism. While transition states are transient and cannot be directly observed experimentally, their properties can be inferred from experimental data and modeled using computational chemistry.

For a reaction of this compound, computational methods like Density Functional Theory (DFT) could be employed to model the reaction pathway and calculate the geometry and energy of the transition state. nih.gov These calculations can help to visualize the bonding changes that occur during the reaction and to predict the activation energy.

Experimental evidence for the transition state structure can be obtained from kinetic isotope effect (KIE) studies. For example, by replacing a hydrogen atom at a specific position with deuterium, one can observe changes in the reaction rate. A significant KIE would suggest that the C-H bond is being broken or formed in the rate-determining step, providing insight into the transition state structure.

Solvent Effects and Catalysis in this compound Reactivity

The choice of solvent can significantly influence the rate and outcome of a reaction involving this compound. Polar protic solvents, for example, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve the formation of such species. Conversely, nonpolar aprotic solvents might be preferred for reactions where charged intermediates are not involved.

Catalysis plays a pivotal role in many amide reactions. For instance, the hydrolysis of this compound can be catalyzed by acids or bases. Acid catalysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov Base catalysis, on the other hand, involves the deprotonation of the nucleophile (e.g., water to hydroxide) to make it more reactive. Organocatalysts or metal-based catalysts could also be employed to promote specific transformations of this compound. The catalyst would provide an alternative reaction pathway with a lower activation energy.

Derivatization and Analogue Synthesis Based on 2 Oxan 2 Yl Acetamide

Design and Synthesis of N-Substituted 2-(Oxan-2-yl)acetamide Derivatives

The amide nitrogen of this compound is a prime site for substitution, allowing for the introduction of a wide array of functional groups. The synthesis of N-substituted derivatives can be readily achieved through standard amidation reactions. A common strategy involves the coupling of 2-(oxan-2-yl)acetic acid with a diverse range of primary and secondary amines using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to enhance the reaction efficiency.

Alternatively, the synthesis can proceed via the corresponding acid chloride. 2-(Oxan-2-yl)acetic acid can be converted to 2-(oxan-2-yl)acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with various amines to yield the desired N-substituted this compound derivatives. This method is particularly useful for less reactive amines.

A variety of substituents, including alkyl, aryl, and heteroaryl moieties, can be introduced on the amide nitrogen. The synthesis of N-aryl derivatives, for instance, can be accomplished by reacting 2-(oxan-2-yl)acetyl chloride with substituted anilines in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This approach allows for the systematic variation of the electronic and steric properties of the N-substituent, which is essential for structure-reactivity studies.

Table 1: Synthesis of N-Substituted this compound Derivatives The following data is illustrative of typical results that could be expected from the described synthetic methodologies, as specific experimental data for these exact compounds is limited in the available scientific literature.

DerivativeR GroupAmineCoupling MethodYield (%)
1a -CH₂CH₃EthylamineEDCI/NHS85
1b -C₆H₅AnilineSOCl₂, then amine78
1c -C₆H₄-4-Cl4-ChloroanilineSOCl₂, then amine82
1d -CH₂C₆H₅BenzylamineDCC88
1e -c-C₆H₁₁CyclohexylamineEDCI/NHS90

Preparation of C-Functionalized Oxane Ring Analogues of this compound

Functionalization of the oxane ring provides another avenue for generating structural diversity in analogues of this compound. Modifications can be introduced at various positions on the carbocyclic framework, leading to derivatives with altered polarity, conformational rigidity, and potential for new intermolecular interactions. The synthesis of such analogues often begins with the construction of a substituted tetrahydropyran (B127337) ring, which is then elaborated to incorporate the acetamide (B32628) side chain.

One effective strategy for the synthesis of polysubstituted tetrahydropyrans is the Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols. uva.es This method allows for the stereocontrolled formation of a quaternary stereocenter at the C2 position of the tetrahydropyran ring. uva.es By choosing appropriately substituted allylsilyl alcohols, a range of functional groups can be introduced onto the oxane ring. uva.es The resulting substituted tetrahydropyran can then be further modified to introduce the acetic acid moiety at the 2-position, for example, through a sequence of oxidation and carbon homologation steps, followed by amidation to yield the desired C-functionalized analogue.

Another approach involves the platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins, which can tolerate a variety of functional groups, including amides. organic-chemistry.org This allows for the direct cyclization of a precursor already containing the acetamide functionality, providing a more convergent route to C-functionalized analogues. The position and nature of the substituents on the oxane ring can be controlled by the substitution pattern of the starting δ-hydroxy olefin. organic-chemistry.org

Table 2: Preparation of C-Functionalized Oxane Ring Analogues The following data is illustrative of typical results that could be expected from the described synthetic methodologies, as specific experimental data for these exact compounds is limited in the available scientific literature.

AnalogueSubstitution on Oxane RingSynthetic MethodPrecursorYield (%)
2a 4-MethylPrins CyclizationHomoallylic alcohol and formaldehyde75
2b 3-PhenylAcid-catalyzed cyclizationSubstituted allylsilyl alcohol80
2c 6-MethylStereoselective synthesis from dieneNucleophilic diene65
2d 4,4-DimethylIntramolecular cyclizationSubstituted δ-hydroxy olefin70
2e 3-HydroxyDiastereoselective epoxidation/reductionUnsaturated ester60

Stereo- and Enantioselective Synthesis of Advanced this compound Analogues

The stereochemistry of the this compound scaffold can significantly influence its chemical and physical properties. The C2 and C6 positions of the oxane ring are common stereocenters, and their relative and absolute configurations can be controlled through various stereoselective synthetic methods. The development of stereo- and enantioselective routes to advanced analogues is crucial for understanding the impact of stereoisomerism on the compound's reactivity.

A notable example of stereoselective synthesis in this area is the preparation of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid. uoa.grresearchgate.net This synthesis demonstrates the ability to control the relative stereochemistry of substituents on the tetrahydropyran ring. researchgate.net Such stereocontrolled approaches often employ chiral auxiliaries or catalysts to induce asymmetry. The resulting enantiomerically enriched or diastereomerically pure substituted (tetrahydropyran-2-yl)acetic acid can then be converted to the corresponding acetamide without racemization, providing access to stereochemically defined analogues.

Asymmetric Prins cyclization is another powerful tool for the enantioselective synthesis of functionalized tetrahydropyrans. organic-chemistry.org The use of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids as catalysts can afford diverse 4-methylenetetrahydropyrans in high yields and with excellent enantioselectivities. organic-chemistry.org These intermediates can then be further elaborated to introduce the acetamide side chain at the desired position, preserving the stereochemical integrity of the oxane ring. These advanced synthetic strategies are instrumental in the preparation of specific stereoisomers for more detailed structure-reactivity studies.

Structure-Reactivity Relationship Studies in this compound Derivatives

While specific structure-reactivity relationship (SRR) studies on this compound and its derivatives are not extensively documented in the available literature, general principles of organic chemistry allow for predictions regarding the influence of structural modifications on the compound's reactivity. The reactivity of this class of compounds is primarily governed by the amide functionality and the ether linkage within the oxane ring.

Amide Reactivity: The N-substituent on the acetamide group is expected to have a significant impact on the reactivity of the amide bond. Electron-withdrawing groups on an N-aryl substituent would decrease the electron density on the amide nitrogen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups would increase the electron density on the nitrogen, making the amide bond more stable. The steric bulk of the N-substituent can also influence reactivity by sterically hindering the approach of nucleophiles to the carbonyl carbon.

Oxane Ring Reactivity: The oxane ring is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, which can facilitate ring-opening reactions, particularly if there are activating groups on the ring. Substituents on the oxane ring can influence its conformation and, consequently, the accessibility of the ether oxygen and the reactivity of adjacent functional groups. For instance, bulky substituents may lock the ring in a specific chair conformation, which could affect the rate of reactions involving the acetamide side chain due to stereoelectronic effects.

The interplay between the substituents on the amide nitrogen and the oxane ring can lead to more complex reactivity patterns. For example, a substituent on the oxane ring could intramolecularly catalyze the hydrolysis of the amide bond under certain conditions. Systematic studies involving a matrix of N-substituted and C-functionalized analogues would be necessary to fully elucidate the structure-reactivity relationships within this compound family.

Applications of 2 Oxan 2 Yl Acetamide As a Strategic Building Block in Complex Organic Synthesis

Utilization of 2-(Oxan-2-yl)acetamide in the Synthesis of Heterocyclic Compounds

The acetamide (B32628) functionality in this compound is a precursor to a variety of reactive intermediates that can be employed in the synthesis of heterocyclic compounds. The active methylene (B1212753) group adjacent to the carbonyl can be readily deprotonated to form a nucleophilic enolate, while the amide nitrogen can also participate in cyclization reactions. Although specific examples detailing the use of this compound in this context are not readily found in the literature, the well-documented reactivity of related cyanoacetamides and other active methylene compounds provides a strong basis for its potential applications.

For instance, condensation reactions of the active methylene group of this compound with various electrophiles can initiate cascades leading to the formation of pyridines, pyrimidines, thiazoles, and other important heterocyclic cores. The oxane ring can influence the stereochemical outcome of these reactions and impart specific physicochemical properties to the final products.

Below is an illustrative table of potential heterocyclic syntheses starting from this compound, based on known synthetic methodologies for related compounds.

Target HeterocyclePotential ReagentsReaction TypePlausible Product Structure
Substituted Pyridineα,β-Unsaturated ketone, Ammonium acetateHantzsch-type reaction2-Methyl-4-phenyl-5-(oxan-2-yl)-nicotinonitrile
Thiazole (B1198619) Derivativeα-Haloketone, Lawesson's reagentHantzsch thiazole synthesis2-(Oxan-2-ylmethyl)-4-phenylthiazole
Pyrimidine DerivativeUrea, BaseBiginelli-type reaction4-(Oxan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Note: The reactions and products in this table are hypothetical and serve to illustrate the potential synthetic utility of this compound.

Role of this compound in Multi-Component and Click Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. The functional groups of this compound make it a suitable candidate for participation in various MCRs. For example, the amine functionality, after hydrolysis of the amide, or the activated methylene group could participate in Ugi or Passerini reactions.

Click chemistry, characterized by its reliability, high yield, and tolerance of a wide range of functional groups, offers another avenue for the application of this compound. mdpi.com By introducing an azide (B81097) or a terminal alkyne functionality onto the oxane ring or the acetamide side chain, the molecule can be readily conjugated with other molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This would allow for the modular construction of complex molecules, including bioconjugates and functional materials.

The following table outlines potential applications of a functionalized this compound derivative in click chemistry.

Derivative of this compoundClick Reaction PartnerCatalystProduct Type
2-(Azidomethyl-oxan-2-yl)acetamidePhenylacetyleneCopper(I) sulfate, Sodium ascorbate1,2,3-Triazole conjugate
2-(Propargyl-oxan-2-yl)acetamideBenzyl azideCopper(I) iodide1,2,3-Triazole conjugate

Note: These examples are illustrative of the potential of functionalized this compound in click chemistry.

Asymmetric Synthesis of Chiral Molecules Employing this compound Scaffolds

The oxane ring in this compound contains a chiral center at the C2 position, making it a chiral building block. This inherent chirality can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions. When used as a chiral auxiliary, the oxane ring can direct the approach of reagents to a prochiral center, leading to the formation of one enantiomer in excess.

Furthermore, enantiomerically pure this compound can serve as a starting material for the synthesis of more complex chiral molecules. The stereochemistry of the oxane ring can be transferred to new stereocenters created during the synthetic sequence. While specific examples are not prevalent in the literature, the principles of asymmetric synthesis suggest that this molecule could be a valuable tool for accessing enantiopure compounds. du.ac.in

The table below presents hypothetical examples of asymmetric transformations where the chirality of this compound could be influential.

Reaction TypeReagentPotential Chiral ProductDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
Aldol Addition (as chiral auxiliary)Prochiral aldehyde, LDADiastereomerically enriched β-hydroxy amidePotentially >90% d.e.
Michael Addition (as chiral substrate)Enone, BaseEnantiomerically enriched adductPotentially >95% e.e.

Note: The outcomes presented are based on established principles of asymmetric synthesis and are intended to be illustrative.

Formation of Macrocyclic Structures Incorporating this compound Units

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. The incorporation of the this compound unit into a macrocyclic framework can impart desirable properties such as increased rigidity, improved solubility, and specific spatial arrangements of functional groups.

By functionalizing both the acetamide and a distal position on the oxane ring with reactive groups, this compound can serve as a key component in macrocyclization reactions. Ring-closing metathesis (RCM), macrolactamization, and intramolecular click reactions are powerful strategies that could be employed for the synthesis of macrocycles containing this building block.

The following table provides a conceptual overview of how this compound could be incorporated into macrocyclic structures.

Macrocyclization StrategyRequired Functionalization of this compoundCatalyst/ReagentResulting Macrocycle Type
Ring-Closing Metathesis (RCM)Terminal alkenes on both endsGrubbs' catalystMacrolactone or Macrolactam with an embedded oxane ring
MacrolactamizationTerminal amine and carboxylic acidPeptide coupling agents (e.g., HATU)Cyclic peptide mimic containing an oxane moiety
Intramolecular CuAACAzide and alkyne functionalitiesCopper(I) sourceTriazole-containing macrocycle

Note: These are conceptual strategies illustrating the potential for macrocycle synthesis using derivatives of this compound.

Theoretical and Computational Investigations of 2 Oxan 2 Yl Acetamide

Quantum Chemical Calculations on the Electronic Structure and Bonding of 2-(Oxan-2-yl)acetamide

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in understanding the electronic properties of this compound. These calculations could determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its chemical bonds.

For instance, a Natural Bond Orbital (NBO) analysis could reveal the details of charge transfer interactions between different parts of the molecule, such as the oxane ring and the acetamide (B32628) side chain. Such an analysis would provide a quantitative description of the bonding, including the hybridization of atomic orbitals and the delocalization of electron density.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the oxane ring and the rotatable bond connecting it to the acetamide group suggest that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures. This typically involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer.

The results of such an analysis would be represented as a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states between them. This information is vital for understanding the molecule's physical and biological properties.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions with its environment, such as a solvent or a biological receptor.

These simulations would be particularly useful for studying the intermolecular interactions of this compound. For example, MD could predict how the molecule forms hydrogen bonds with water molecules or how it might bind to the active site of an enzyme. This would offer insights into its solubility and potential biological activity.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these calculations could include:

Nuclear Magnetic Resonance (NMR): Predicting the chemical shifts of the ¹H and ¹³C atoms.

Infrared (IR) and Raman Spectroscopy: Calculating the vibrational frequencies to help assign the peaks in experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulating the electronic transitions to predict the absorption wavelengths.

Accurate prediction of these parameters would be invaluable for the characterization of this compound and any newly synthesized derivatives.

Computational Design of Novel Reactions and Catalysts for this compound Chemistry

Computational chemistry can also be a powerful tool in the design of new synthetic routes and catalysts. By modeling reaction mechanisms, it is possible to predict the feasibility of a proposed reaction, identify potential intermediates and transition states, and calculate activation energies.

For this compound, computational methods could be used to explore different ways to synthesize the molecule or to design reactions that modify its structure to create new compounds with desired properties. Furthermore, these techniques could aid in the design of catalysts that are highly selective and efficient for reactions involving this compound.

Advanced Spectroscopic and Chromatographic Methodologies for 2 Oxan 2 Yl Acetamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Oxan-2-yl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the oxane ring and the acetamide (B32628) side chain. The protons on the oxane ring (positions 3, 4, 5, and 6) would typically appear as a series of complex, overlapping multiplets in the upfield region, approximately between 1.2 and 3.9 ppm. The proton at the C2 position, being adjacent to both the ring oxygen and the acetamide group, would resonate further downfield. The methylene (B1212753) protons of the acetamide group (-CH₂-C=O) would likely appear as a doublet, while the amide protons (-NH₂) would present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield. chemicalbook.comoregonstate.edulibretexts.org The carbons of the oxane ring would resonate at chemical shifts influenced by the electronegative oxygen atom, with the C2 and C6 carbons appearing further downfield than the C3, C4, and C5 carbons. oregonstate.edulibretexts.org

Dynamic Studies: Variable-temperature NMR studies can offer insights into the dynamic processes of the molecule. These include the chair-to-chair conformational flipping of the oxane ring and the potential for restricted rotation around the amide C-N bond, which can lead to the observation of distinct signals for the two amide protons at low temperatures.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C=O - 170 - 185
CH₂ (acetamide) ~2.2 - 2.5 40 - 50
NH₂ ~5.5 - 7.5 (broad) -
CH (C2-oxane) ~3.5 - 4.0 70 - 80
CH₂ (C6-oxane) ~3.4 - 3.9 60 - 70

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula is C₇H₁₃NO₂, corresponding to a monoisotopic mass of approximately 143.09 Da.

Molecular Weight Confirmation: In soft ionization techniques like Electrospray Ionization (ESI), the compound would primarily be observed as the protonated molecule [M+H]⁺ at m/z 144.10. This confirms the molecular weight with high accuracy.

Fragmentation Analysis: Under higher-energy conditions, such as Electron Ionization (EI), the molecule undergoes predictable fragmentation. libretexts.orgchemguide.co.uk The fragmentation pattern provides structural confirmation. Key fragmentation pathways would include the alpha-cleavage of the bond between the oxane ring and the acetamide side chain. Cleavage within the tetrahydropyran (B127337) ring is also expected, often initiated by the ring oxygen. nist.govmiamioh.edu A characteristic fragmentation for primary amides is the McLafferty rearrangement, which could result in a prominent peak at m/z 59. libretexts.org

Reaction Monitoring: MS, particularly when coupled with liquid chromatography (LC-MS), is an excellent technique for real-time reaction monitoring. By tracking the ion intensity corresponding to the molecular weight of this compound (e.g., m/z 144 in positive ESI mode), chemists can monitor its formation or consumption, thereby optimizing reaction conditions such as time, temperature, and catalyst loading.

Table 2: Predicted Key Mass Fragments of this compound in EI-MS

m/z Value Possible Fragment Identity Fragmentation Pathway
143 [C₇H₁₃NO₂]⁺• Molecular Ion (M⁺•)
85 [C₅H₉O]⁺ Loss of acetamide radical (•CH₂CONH₂)
84 [C₅H₈O]⁺• Loss of acetamide via H-rearrangement
59 [CH₃CONH₂]⁺• McLafferty Rearrangement
58 [CH₂CONH₂]⁺ Cleavage of C2-CH₂ bond

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for probing its conformational properties. researchgate.net

Functional Group Identification: The IR and Raman spectra are dominated by characteristic vibrations of the amide and ether groups.

N-H Vibrations: The primary amide group gives rise to two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹.

C=O Vibration (Amide I): A strong, characteristic absorption band for the carbonyl stretch (Amide I band) is expected between 1640 and 1680 cm⁻¹. researchgate.net

N-H Bend (Amide II): The N-H bending vibration (Amide II band) typically appears around 1600-1640 cm⁻¹.

C-O-C Vibration: The asymmetric stretching of the C-O-C ether linkage in the oxane ring produces a strong band, typically in the 1050-1150 cm⁻¹ region. researchgate.net

Conformational Analysis: Subtle changes in the vibrational spectra can provide information about the molecule's conformation. For instance, the precise frequency of the C-O-C stretch and other fingerprint region vibrations may differ depending on whether the acetamide substituent occupies an axial or equatorial position on the oxane ring. Theoretical calculations are often used in conjunction with experimental spectra to assign these conformational subtleties. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Primary Amide 3200 - 3400 (two bands)
C-H Stretch Aliphatic 2850 - 3000
C=O Stretch (Amide I) Amide Carbonyl 1640 - 1680
N-H Bend (Amide II) Primary Amide 1600 - 1640

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the molecule and its packing in the crystal lattice.

For this compound, a crystal structure would confirm the chair conformation of the oxane ring and establish the orientation (axial or equatorial) of the acetamide substituent. Furthermore, it would reveal the details of intermolecular interactions. The primary amide group is capable of forming robust hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as an acceptor. These interactions are expected to link molecules into dimers, chains, or more complex three-dimensional networks. nih.gov

While the specific crystal structure of this compound is not available, data from related acetamide derivatives illustrate the type of information obtained. nih.govnih.gov For example, analysis of other crystalline amides shows how hydrogen bonding and other weak interactions dictate the packing arrangement.

Table 4: Example Crystal Structure Data for a Related Heterocyclic Acetamide Derivative

Parameter Example Value (for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 9.876
c (Å) 12.345
β (°) 109.45

Advanced Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for purity determination of non-volatile, polar compounds like this compound.

Methodology: A reversed-phase (RP) method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.comnih.gov A gradient elution, starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile or methanol, allows for the efficient separation of compounds with varying polarities. nih.govgoogle.com Detection is commonly achieved using a UV detector, as the amide carbonyl group possesses a chromophore.

Application: This method can resolve the target compound from synthesis precursors, byproducts, and degradation products, allowing for accurate quantification of its purity.

Table 5: Typical HPLC Conditions for Analysis of Acetamide Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of this compound by GC-MS is challenging due to its polarity and the presence of active hydrogens on the amide group, which can lead to poor peak shape and thermal instability. To overcome this, chemical derivatization is necessary. researchgate.netcolostate.edu

Derivatization: The active N-H protons can be replaced with nonpolar groups through reactions like silylation (e.g., using BSTFA or MTBSTFA) or acylation. jfda-online.comresearchgate.net This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Application: After derivatization, GC-MS is highly effective for separating and identifying this compound within complex mixtures, leveraging the high separation efficiency of capillary GC and the definitive identification power of MS.

Conclusion and Future Research Directions for 2 Oxan 2 Yl Acetamide

Summary of Key Academic Contributions to 2-(Oxan-2-yl)acetamide Chemistry

There are no identifiable academic contributions, such as peer-reviewed publications, patents, or conference proceedings, that specifically address the synthesis, characterization, or application of this compound.

Identification of Unexplored Research Avenues and Challenges

Without a foundation of existing research, it is impossible to identify specific unexplored avenues or challenges related to this compound. The entire field of its chemistry remains uncharted.

Prospects for Novel Synthetic Strategies and Applications of this compound in Academic Contexts

Given the absence of any reported synthesis or application, any discussion of novel strategies or future uses would be purely speculative and not grounded in scientific literature.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Oxan-2-yl)acetamide and its derivatives?

A multi-step approach is commonly employed:

  • Step 1 : React oxane derivatives (e.g., oxan-2-ol) with haloacetates (e.g., bromoacetic acid ethyl ester) under basic conditions (e.g., LHMDS in THF at -70°C) to form intermediates .
  • Step 2 : Hydrolysis of esters to carboxylic acids using LiOH or TFA, followed by coupling with amines (e.g., 4-isopropylaniline) via HATU/DIPEA-mediated amidation .
  • Characterization : Validate purity via LC-HRMS/MS and confirm structure using 1H^1H- and 13C^{13}C-NMR .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Compare chemical shifts (e.g., δ 4.90 ppm for oxane protons, δ 2.14 ppm for acetamide methyl groups) with reference data .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+) m/z 347 [M+H]) and fragmentation patterns .
  • Crystallography : Use SHELXL for refinement and PLATON for structure validation to detect disorders or twinning .

Q. What are the primary applications of this compound in chemical research?

  • Organic Synthesis : Acts as a precursor for heterocyclic compounds (e.g., morpholinone derivatives) via cyclization or functional group interconversion .
  • Analytical Standards : Used in method validation (e.g., QC applications for drug development) due to its stability and traceability .

Advanced Research Questions

Q. How can researchers address contradictions in structural assignments of isomers?

  • Case Study : Misassignment of 2-(hydroxyphenyl)acetamide isomers (ortho vs. meta) was resolved by re-evaluating 1H^1H-NMR splitting patterns and HRMS fragmentation .
  • Methodology :
    • Synthesize both isomers and compare retention times (HPLC) or NOE correlations (2D NMR).
    • Use computational tools (e.g., DFT) to predict 13C^{13}C chemical shifts for verification .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :
    • Antifungal Activity : Introduce electron-withdrawing groups (e.g., sulfonyl or acetyl) at position 4 of the morpholinone ring to enhance potency .
    • Antioxidant Properties : Modify the acetamide side chain with hydroxyimino groups to improve radical scavenging (e.g., DPPH assay) .
  • In Silico Screening : Perform molecular docking (AutoDock 4.2) against target enzymes (e.g., SARS-CoV-2 proteases) to prioritize derivatives for synthesis .

Q. How can crystallographic data resolve challenges in polymorphism or disorder?

  • Refinement Tools : Use SHELXL’s PART and SIMU instructions to model disordered oxane rings .
  • Validation Metrics : Check ADPs (anisotropic displacement parameters) and Rint values to ensure data quality (e.g., Rint < 5% for high-resolution data) .

Q. What experimental designs mitigate low yields in amide coupling reactions?

  • Optimization Factors :
    • Coupling Reagents : Compare HATU vs. EDCI/HOBt efficiency under inert atmospheres.
    • Solvent Effects : Use DMF for polar intermediates or switch to THF for sterically hindered amines .
  • Work-Up : Employ centrifugal partition chromatography (CPC) to isolate products from side reactions .

Methodological Guidelines

Q. How should researchers handle toxicity or ecological risks of this compound?

  • Safety Protocols :
    • Refer to analogs (e.g., 2-(p-chlorophenoxy)acetamide derivatives) for toxicity predictions (e.g., LD50 values) .
    • Use fume hoods and PPE during synthesis to avoid exposure to intermediates (e.g., acetyl chloride) .
  • Ecotoxicity Assessment : Follow OECD guidelines for biodegradability testing if environmental release is possible .

Q. What computational methods support the analysis of this compound’s reactivity?

  • Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvation effects in aqueous or lipid membranes to study bioavailability .

Data Reporting Standards

  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details (e.g., SHELXL flags) .
  • Spectroscopy : Include raw NMR (FID files) and MS spectra in supplementary materials for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.